molecular formula C16H14F4O3 B13025387 1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one CAS No. 1313885-94-7

1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one

Katalognummer: B13025387
CAS-Nummer: 1313885-94-7
Molekulargewicht: 330.27 g/mol
InChI-Schlüssel: FBLAGBKISZSIDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one involves several steps. One common synthetic route includes the reaction of 6,7-difluoromethoxy naphthalene with a suitable methylpropanone derivative under specific reaction conditions . The reaction typically requires the use of catalysts and controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets the required specifications .

Analyse Chemischer Reaktionen

1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Wirkmechanismus

The mechanism of action of 1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . By inhibiting these enzymes, the compound can modulate various biochemical pathways and exert its effects on cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with particular molecular targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

1313885-94-7

Molekularformel

C16H14F4O3

Molekulargewicht

330.27 g/mol

IUPAC-Name

1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one

InChI

InChI=1S/C16H14F4O3/c1-8(2)14(21)10-4-3-9-6-12(22-15(17)18)13(23-16(19)20)7-11(9)5-10/h3-8,15-16H,1-2H3

InChI-Schlüssel

FBLAGBKISZSIDA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.